molecular formula C21H18F3N3O3S B2642256 N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide CAS No. 866049-83-4

N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide

Cat. No.: B2642256
CAS No.: 866049-83-4
M. Wt: 449.45
InChI Key: CXJVOAOOBRMMQG-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide is a pyrimidinone derivative characterized by a trifluoromethyl group at position 4, a phenyl group at position 1, and a sulfanyl-linked acetamide moiety substituted with a 4-methoxybenzyl group. The methoxybenzyl group enhances electron-donating capacity, while the trifluoromethyl group increases lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[6-oxo-1-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S/c1-30-16-9-7-14(8-10-16)12-25-18(28)13-31-20-26-17(21(22,23)24)11-19(29)27(20)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJVOAOOBRMMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a methoxybenzyl group and a pyrimidine derivative, which may contribute to its biological activity. This article explores the compound's pharmacological properties, including its antibacterial, enzyme inhibitory, and anticancer activities.

  • Molecular Formula: C21H18F3N3O3S
  • Molecular Weight: 449.45 g/mol
  • CAS Number: [81528538]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing a pyrimidine ring can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis. The presence of the trifluoromethyl group enhances the lipophilicity and overall biological activity of these compounds, potentially increasing their effectiveness against resistant bacterial strains .

2. Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary data suggest that the compound exhibits moderate to strong inhibitory effects on AChE, with IC50 values comparable to known inhibitors .

3. Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various in vitro studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess anticancer properties. The mechanism likely involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation .

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
1Pyrimidine derivativeAntibacterialModerate to strong activity against S. typhi and B. subtilis
2Trifluoromethyl-substituted compoundAChE inhibitionIC50 = 10.4 μM
3Sulfanylamide derivativesAnticancerInduced apoptosis in breast cancer cells

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

Antibacterial Mechanism:
The compound likely disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways, leading to bacterial cell death.

Enzyme Inhibition:
By binding to active sites on enzymes like AChE, it prevents substrate access, thereby inhibiting enzyme function.

Anticancer Mechanism:
The induction of apoptosis may occur through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-methoxybenzyl)-2-{[6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide exhibit promising anticancer properties. For instance, Mannich bases, a class of compounds related to this structure, have shown significant cytotoxicity against various cancer cell lines. Studies have demonstrated that certain Mannich bases possess higher cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil, indicating the potential of derivatives of this compound in cancer treatment .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to exhibit antibacterial and antifungal properties. The introduction of various functional groups can enhance the efficacy against specific pathogens, making it a candidate for further investigation in antimicrobial drug development .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases. Compounds with similar structures have been studied for their anti-inflammatory effects, showing promise in reducing inflammation markers in vitro and in vivo. This application could lead to the development of new anti-inflammatory agents based on the structure of this compound .

Case Study 1: Cytotoxicity Assessment

A detailed study evaluated the cytotoxic effects of Mannich bases derived from similar structures on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives of Mannich bases were tested against a range of bacterial strains. The findings revealed that some compounds exhibited potent antibacterial activity, making them suitable candidates for further development as antibiotics .

Comparison with Similar Compounds

N-[4-(Trifluoromethyl)Phenyl] Analog ()

The compound 2-[(6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide shares the pyrimidinone core and trifluoromethyl group but substitutes the 4-methoxybenzyl group with a 4-(trifluoromethyl)phenyl moiety. Key differences include:

  • Electronic Effects : The 4-(trifluoromethyl)phenyl group is strongly electron-withdrawing, reducing hydrogen-bond acceptor capacity compared to the methoxybenzyl group.
  • Metabolic Stability : Both trifluoromethyl groups resist oxidative metabolism, but the absence of a methoxy group may alter phase I/II metabolic pathways .

N-(4-Chlorobenzyl) Analog ()

N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide features a 4-chlorobenzyl substituent and a pyrimidine ring substituted with methyl and 4-(trifluoromethyl)phenyl groups. Differences include:

  • Electron-Withdrawing vs. Electron-Donating Groups : The chloro substituent (electron-withdrawing) contrasts with the methoxy group (electron-donating), affecting electronic density and intermolecular interactions .

Pyrimidine Ring Substitution Patterns

Positional Variations

  • Target Compound : Positions 1 (phenyl), 4 (trifluoromethyl), and 2 (sulfanyl-acetamide) are substituted.
  • Compound : Positions 2 (4-trifluoromethylphenyl), 4 (sulfanyl-acetamide), and 6 (methyl) are substituted.
    Implications :
  • The phenyl group at position 1 in the target compound may stabilize the pyrimidinone ring via conjugation, whereas methyl at position 6 () could restrict rotational freedom.
  • Trifluoromethyl at position 4 (target) vs. position 2 () alters electronic distribution across the ring, impacting dipole moments and crystal packing .

Functional Group Modifications

Acetamide vs. Sulfonamide ()

The compound N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide replaces the acetamide with a sulfonamide group. Key contrasts:

  • Acidity : Sulfonamide protons are more acidic than acetamide NH, influencing ionization state under physiological conditions .

Physicochemical Properties (Inferred)

Property Target Compound N-[4-(Trifluoromethyl)Phenyl] Analog N-(4-Chlorobenzyl) Analog
LogP Moderate (~3.2)* High (~4.0)* Moderate (~3.5)*
Hydrogen Bond Donors 2 (NH, OH) 2 (NH, OH) 2 (NH, OH)
Hydrogen Bond Acceptors 6 (pyrimidinone O, S, methoxy O) 5 (pyrimidinone O, S) 5 (pyrimidinone O, S)
Solubility (mg/mL) ~0.1 (aqueous) ~0.05 (aqueous) ~0.08 (aqueous)

*Estimated based on substituent contributions .

Q & A

Basic: How can researchers optimize the synthetic route for this compound?

Answer:
The synthesis of this compound involves multi-step reactions, including sulfanyl acetamide coupling and pyrimidinone ring formation. Key steps include:

  • Coupling Reaction : Use of nucleophilic substitution at the pyrimidinyl sulfur atom with a thioacetamide intermediate. For example, describes coupling 4-methoxybenzylamine derivatives with activated pyrimidinone scaffolds under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Monitor purity via TLC and HPLC (>95% purity threshold) .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:
Characterization requires a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and methoxybenzyl protons (δ 3.7–3.9 ppm in ¹H) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~520–530) and fragmentation patterns matching the pyrimidinone core .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F stretching) .

Advanced: How can SHELX software aid in resolving structural ambiguities in crystallographic studies?

Answer:
SHELX programs (e.g., SHELXL) are essential for refining crystal structures:

  • Data Handling : Process high-resolution X-ray diffraction data (≤1.0 Å) to model the trifluoromethyl group’s disorder or rotational flexibility .
  • Hydrogen Bonding : Use SHELXPRO to analyze hydrogen-bonding networks (e.g., N-H···O interactions between the acetamide and pyrimidinone moieties) .
  • Validation : Apply R-factor convergence (<0.05) and check for residual electron density peaks to validate the final model .

Advanced: How can graph set analysis resolve contradictions in hydrogen-bonding patterns?

Answer:
Graph set analysis (as per Etter’s formalism) classifies hydrogen-bonding motifs:

  • Motif Identification : Assign descriptors like R22(8)R_2^2(8) for dimeric interactions or C(4)C(4) for chain patterns. For example, highlights how trifluoromethyl groups may disrupt expected N-H···O networks, leading to atypical motifs .
  • Thermodynamic Stability : Compare experimental data with computational models (e.g., DFT) to reconcile discrepancies in melting points or solubility caused by hydrogen-bonding variations .

Advanced: How to address conflicting reports on this compound’s biological activity?

Answer:
Discrepancies in activity (e.g., enzyme inhibition) may arise from:

  • Assay Conditions : Standardize assays (e.g., CK1 inhibition in ) by controlling pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .
  • Metabolic Stability : Evaluate the trifluoromethyl group’s impact using microsomal stability assays. Compare half-life (t₁/₂) data across studies to identify metabolic inactivation pathways .

Basic: What functional groups require specialized reactivity analysis?

Answer:

  • Trifluoromethylpyrimidinone : Assess electrophilicity via hydrolysis kinetics (pH 7.4 buffer, 37°C) to predict stability in biological systems .
  • Sulfanyl Acetamide : Test nucleophilic substitution with thiol-reactive probes (e.g., iodoacetamide) to evaluate thioether bond lability .

Advanced: How can pharmacophore modeling improve target identification?

Answer:

  • Feature Mapping : Use Schrödinger’s Phase or MOE to align the trifluoromethyl group, pyrimidinone core, and acetamide as hydrogen-bond acceptors .
  • Docking Studies : Validate against CK1 ( ) or kinase X-ray structures to prioritize targets. Compare binding scores (ΔG < -8 kcal/mol) to filter false positives .

Advanced: How to apply Design of Experiments (DoE) in optimizing reaction yields?

Answer:

  • Variables : Screen temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) using a Central Composite Design .
  • Analysis : Apply ANOVA to identify significant factors (p < 0.05). For example, highlights flow chemistry for scalable synthesis with >80% yield .

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